molecular formula C14H21F6N5O B273749 N~2~-(sec-butyl)-N~4~,N~4~-diethyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine

N~2~-(sec-butyl)-N~4~,N~4~-diethyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine

Numéro de catalogue B273749
Poids moléculaire: 389.34 g/mol
Clé InChI: BCOPQQOZMPSIKT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-(sec-butyl)-N~4~,N~4~-diethyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine, commonly known as 'TAK-659', is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. It has been extensively studied for its potential use in treating various autoimmune diseases and cancers.

Mécanisme D'action

TAK-659 targets the N~2~-(sec-butyl)-N~4~,N~4~-diethyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine pathway, which is involved in the activation of B cells, T cells, and mast cells. N~2~-(sec-butyl)-N~4~,N~4~-diethyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of these cells. TAK-659 inhibits the activity of N~2~-(sec-butyl)-N~4~,N~4~-diethyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine by binding to its ATP-binding site, thus preventing its phosphorylation and downstream signaling.
Biochemical and physiological effects:
TAK-659 has been shown to have a selective inhibitory effect on the N~2~-(sec-butyl)-N~4~,N~4~-diethyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine pathway, with little or no effect on other kinases. It has been shown to inhibit the activation of B cells, T cells, and mast cells in vitro and in vivo. TAK-659 has also been shown to have anti-tumor activity in various preclinical cancer models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of TAK-659 is its selectivity for the N~2~-(sec-butyl)-N~4~,N~4~-diethyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine pathway, which reduces the risk of off-target effects. TAK-659 has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, TAK-659 has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. TAK-659 also has a relatively high molecular weight, which can limit its penetration into cells and tissues.

Orientations Futures

For research on TAK-659 include the potential use in combination with other drugs, the development of new analogs, and the exploration of its role in other diseases and physiological processes.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, including the preparation of the key intermediate, 6-amino-1,3,5-triazine-2,4-diamine. This intermediate is then reacted with 2,2,2-trifluoro-1-(trifluoromethyl)ethanol to form the trifluoroethoxy derivative. The final step involves the introduction of the sec-butyl and diethyl groups to the triazine ring. The overall yield of the synthesis is around 12%, and the purity of the final product is typically greater than 99%.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential use in treating autoimmune diseases and cancers. It has been shown to inhibit the activation of B cells, T cells, and mast cells, which play a crucial role in the pathogenesis of autoimmune diseases. TAK-659 has also been shown to have anti-tumor activity in various preclinical cancer models.

Propriétés

Nom du produit

N~2~-(sec-butyl)-N~4~,N~4~-diethyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine

Formule moléculaire

C14H21F6N5O

Poids moléculaire

389.34 g/mol

Nom IUPAC

4-N-butan-2-yl-2-N,2-N-diethyl-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C14H21F6N5O/c1-5-8(4)21-10-22-11(25(6-2)7-3)24-12(23-10)26-9(13(15,16)17)14(18,19)20/h8-9H,5-7H2,1-4H3,(H,21,22,23,24)

Clé InChI

BCOPQQOZMPSIKT-UHFFFAOYSA-N

SMILES

CCC(C)NC1=NC(=NC(=N1)OC(C(F)(F)F)C(F)(F)F)N(CC)CC

SMILES canonique

CCC(C)NC1=NC(=NC(=N1)OC(C(F)(F)F)C(F)(F)F)N(CC)CC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.